N-(4-ブロモフェニル)ピペリジン-4-カルボキサミド

概要

説明

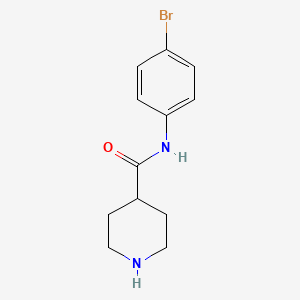

N-(4-bromophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15BrN2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

科学的研究の応用

N-(4-bromophenyl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

Target of Action

N-(4-bromophenyl)piperidine-4-carboxamide primarily targets DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA during replication. It introduces negative supercoils into DNA, which is crucial for the replication process .

Mode of Action

The compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is vital for DNA replication. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway . This disruption prevents the bacteria from properly replicating its DNA, which is a crucial step in bacterial proliferation. The downstream effect is the inhibition of bacterial growth and eventual bacterial cell death .

Result of Action

The primary result of N-(4-bromophenyl)piperidine-4-carboxamide’s action is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents the bacteria from proliferating, leading to a decrease in bacterial population and eventual bacterial cell death .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for N-(4-bromophenyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

N-(4-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride, can facilitate substitution reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Substitution Reactions: Formation of N-(4-substituted phenyl)piperidine-4-carboxamide derivatives.

Reduction Reactions: Formation of N-(4-bromophenyl)piperidine-4-amine.

Oxidation Reactions: Formation of N-(4-bromophenyl)piperidine-4-carboxamide N-oxide.

類似化合物との比較

Similar Compounds

4-Bromo-N-Cbz-piperidine: Contains a similar bromophenyl group but with a different functional group attached to the piperidine ring.

4-Piperidinecarboxamide: Lacks the bromophenyl group but shares the piperidine and carboxamide functionalities.

Uniqueness

N-(4-bromophenyl)piperidine-4-carboxamide is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The bromophenyl group enhances its reactivity and binding affinity, while the piperidine ring contributes to its overall stability and solubility .

生物活性

N-(4-bromophenyl)piperidine-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

N-(4-bromophenyl)piperidine-4-carboxamide has the molecular formula C₁₂H₁₆BrN₂O and a molecular weight of approximately 319.63 g/mol. The compound features a piperidine ring substituted with a bromophenyl group and a carboxamide functional group, which contributes to its biological properties.

The biological activity of N-(4-bromophenyl)piperidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase : Research indicates that piperidine derivatives, including this compound, may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism has been linked to antimicrobial activity against Mycobacterium abscessus, a pathogen resistant to multiple drugs .

- Antidepressant Activity : The compound has shown potential antidepressant effects in preclinical studies, suggesting it may influence neurotransmitter systems involved in mood regulation .

Biological Activities

N-(4-bromophenyl)piperidine-4-carboxamide exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated significant bactericidal effects against various strains of Mycobacterium, particularly those resistant to conventional treatments. It has been identified as a promising candidate for developing new therapies against nontuberculous mycobacterial infections .

- Antioxidant Properties : Some derivatives of piperidine compounds have shown antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related diseases .

- Anticancer Potential : Preliminary studies suggest that piperidine derivatives can modulate pathways involved in cancer cell proliferation and survival, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study highlighted the effectiveness of N-(4-bromophenyl)piperidine-4-carboxamide against multidrug-resistant strains of Mycobacterium abscessus. The compound exhibited bactericidal properties and inhibited biofilm formation, which is crucial for the persistence of these pathogens .

- Mood Regulation : In behavioral studies, the compound demonstrated antidepressant-like effects in animal models, suggesting its utility in treating mood disorders through modulation of serotonergic systems .

- Oxidative Stress : Research on structural analogs indicated that modifications to the piperidine structure could enhance antioxidant capabilities, providing insights into developing compounds for oxidative stress-related conditions .

特性

IUPAC Name |

N-(4-bromophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHWXAWUVDDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472501 | |

| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-57-8 | |

| Record name | N-(4-Bromophenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromophenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。